molecular formula C14H11FO B13925599 1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone CAS No. 893739-19-0

1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone

Cat. No.: B13925599
CAS No.: 893739-19-0
M. Wt: 214.23 g/mol
InChI Key: NYNVMSOFFTZYSZ-UHFFFAOYSA-N
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Description

1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C14H11FO. It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and an ethanone group is attached to the 2-yl position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a fluorinated biphenyl derivative is coupled with an ethanone precursor in the presence of a palladium catalyst . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.

Industrial Production Methods: Industrial production of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic distribution and reactivity .

Comparison with Similar Compounds

Comparison: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of a single fluorine atom at the 3’ position can enhance its stability and reactivity compared to other fluorinated biphenyl derivatives .

Properties

CAS No.

893739-19-0

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

1-[2-(3-fluorophenyl)phenyl]ethanone

InChI

InChI=1S/C14H11FO/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(15)9-11/h2-9H,1H3

InChI Key

NYNVMSOFFTZYSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)F

Origin of Product

United States

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